2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide is a synthetic organic compound characterized by its complex molecular structure. Its chemical formula is , with a molecular weight of approximately 359.598 g/mol. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is primarily recognized for its unique structural features, which include a nitro group and a trichlorophenyl substituent attached to a benzamide core.
The compound is classified under organic chemicals and falls within the category of nitro-substituted aromatic compounds. It has been studied for its synthesis methods, chemical reactivity, and biological activities. The information about this compound can be sourced from databases such as PubChem and Benchchem, which provide detailed descriptions of its properties and applications .
The synthesis of 2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide typically involves several key steps:
The molecular structure of 2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide can be represented as follows:
InChI=1S/C14H9Cl3N2O3/c1-7-8(3-2-4-13(7)19(21)22)14(20)18-12-6-10(16)9(15)5-11(12)17/h2-6H,1H3,(H,18,20)
.The compound exhibits distinct structural features that contribute to its chemical behavior:
2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide can undergo several chemical reactions:
These reactions are significant for synthesizing derivatives that may have enhanced biological activity or different chemical properties.
The mechanism of action for 2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide is not fully elucidated but is believed to involve interactions with specific molecular targets within biological systems:
2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide has several scientific applications:
This compound exemplifies the intersection of synthetic organic chemistry and applied biological research, highlighting its versatility in various scientific domains.
CAS No.: 463-57-0
CAS No.: 143488-44-2
CAS No.: 326616-08-4
CAS No.: 548-74-3
CAS No.: 63732-19-4
CAS No.: